molecular formula C11H13N3O2 B13073153 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13073153
M. Wt: 219.24 g/mol
InChI Key: GPXWGDSAEYYRAQ-UHFFFAOYSA-N
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Description

1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (C${11}$H${13}$N${3}$O${2}$) is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with an ethylamine moiety . The hydrochloride salt form (CID: 23008087) is commonly used to enhance solubility and stability . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H13N3O2/c1-7(12)11-13-10(14-16-11)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3

InChI Key

GPXWGDSAEYYRAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and ethanamine groups. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may employ catalytic processes and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to target proteins, which can result in the alteration of cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties Applications
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine 3-Methoxy C${11}$H${13}$N${3}$O${2}$ Moderate lipophilicity; hydrogen-bonding capability Drug discovery, enzyme modulation
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Fluoro C${10}$H${11}$FN$_{3}$O·HCl Increased electronegativity; enhanced metabolic stability Neurological targets (e.g., CB2 agonists)
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Trifluoromethyl C${5}$H${7}$F${3}$N${3}$O·HCl High lipophilicity; resistance to oxidation Agrochemicals, material science
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Bromo C${10}$H${11}$BrN$_{3}$O·HCl Bulky substituent; potential radiopharmaceutical use Imaging agents, halogen bonding studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF$_3$): Enhance metabolic stability and electronegativity, making these analogs suitable for CNS-targeting drugs .
  • Methoxy Positioning : The 3-methoxy group (meta) offers distinct electronic effects compared to para-substituted analogs (e.g., 4-methoxy in ), influencing receptor binding and solubility .
  • Halogenated Derivatives : Bromo and fluoro substituents improve binding to hydrophobic pockets in proteins, as seen in CB2 receptor agonists .
Modifications to the Amine Side Chain
Compound Name Amine Side Chain Molecular Formula Key Properties
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine Ethylamine with isopropylphenyl C${13}$H${17}$N$_{3}$O Increased steric bulk; higher logP (predicted: 1.094 g/cm³)
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Extended pentanamine chain C${14}$H${19}$N$_{3}$O Enhanced flexibility; potential for membrane penetration
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine Propanamine with methylthio group C${13}$H${17}$N${3}$O${2}$S Improved solubility via sulfur interaction; antioxidant potential

Key Observations :

  • Functional Groups : The methylthio (-SMe) group in introduces sulfur-mediated interactions, which may enhance antioxidant activity or metal chelation .
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
  • Stability : Trifluoromethyl derivatives exhibit superior stability under oxidative conditions, making them viable for agrochemical formulations .

Biological Activity

1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, also known as a derivative of the oxadiazole family, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets.

The chemical formula for this compound is C11_{11}H13_{13}N3_{3}O2_{2}, with a molecular weight of 255.7 g/mol. The compound can exist in hydrochloride form, which may influence its solubility and biological activity.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_{3}O2_{2}
Molecular Weight255.7 g/mol
IUPAC Name1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride
AppearancePowder

The biological activity of this compound primarily stems from its ability to interact with cellular pathways involved in cancer progression. The oxadiazole moiety is known to exhibit various mechanisms, including:

  • Enzyme Inhibition : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as alkaline phosphatase (ALP), which plays a role in tumor progression.
  • Induction of Apoptosis : Studies suggest that derivatives can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound exhibits notable potency against prostate and colon cancer cell lines .

Case Studies

In a comparative study involving several oxadiazole derivatives, it was found that those with methoxy substitutions showed enhanced activity against specific cancer types:

  • Study on Prostate Cancer : A derivative similar to this compound was tested against the PC-3 prostate cancer cell line and showed an IC50_{50} value of 0.67 µM, indicating strong anticancer properties.
  • Breast Cancer Research : Another study evaluated the effects of oxadiazole compounds on MDA-MB-231 breast cancer cells, revealing that certain derivatives induced apoptosis significantly more than standard treatments like doxorubicin .

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